molecular formula C25H23NO5 B12507948 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B12507948
M. Wt: 417.5 g/mol
InChI Key: JZSULZSNDXGGHP-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or potassium hydroxide.

    Coupling Reaction: The protected amino acid is then coupled with a phenylbutanoic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the starting amino acid are protected using the Fmoc group.

    Hydroxylation: The hydroxylation reaction is scaled up using industrial-grade reagents and equipment.

    Coupling: The coupling reaction is performed in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, which is commonly used in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Piperidine, room temperature, inert atmosphere.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Removal of the Fmoc group, yielding the free amino acid.

Scientific Research Applications

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to the presence of the Fmoc protecting group, which allows for selective deprotection and coupling reactions.

    Biological Studies: The compound is used in studies involving amino acid derivatives and their effects on biological systems, including enzyme interactions and protein synthesis.

    Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

    Industrial Applications: The compound is used in the production of specialized chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound interacts with various reagents and catalysts to facilitate selective reactions, ultimately leading to the formation of desired peptide sequences.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-(2-naphthyl)butanoic acid
  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-(3-quinolinyl)butanoic acid

Uniqueness

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a hydroxy group on the butanoic acid backbone. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in peptide synthesis and other applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSULZSNDXGGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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